molecular formula C11H14FNO2S2 B15117003 4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine

4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine

Katalognummer: B15117003
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: WOFMIHGZJZIZBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a thiomorpholine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with thiomorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-fluoro-2-methylbenzenesulfonyl chloride and thiomorpholine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted thiomorpholine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Fluoro-2-methylbenzenesulfonyl chloride
  • 4-Fluoro-2-methylbenzenesulfonamide
  • 4-Fluoro-2-methylbenzenesulfonic acid

Uniqueness

4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The combination of the sulfonyl group with the thiomorpholine ring enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Eigenschaften

Molekularformel

C11H14FNO2S2

Molekulargewicht

275.4 g/mol

IUPAC-Name

4-(4-fluoro-2-methylphenyl)sulfonylthiomorpholine

InChI

InChI=1S/C11H14FNO2S2/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

WOFMIHGZJZIZBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCSCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.